molecular formula C15H20O2 B12111706 (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde CAS No. 50656-61-6

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde

Cat. No.: B12111706
CAS No.: 50656-61-6
M. Wt: 232.32 g/mol
InChI Key: HIQBNLOFFXWCPW-YXHCSQSYSA-N
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Description

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is a complex organic compound belonging to the class of sesquiterpenoids This compound is characterized by its unique structure, which includes a hexahydroazulene core with two aldehyde groups at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under acidic or basic conditions, followed by the introduction of aldehyde groups through oxidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of aldehyde groups to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the methyl groups or the hexahydroazulene core using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the hexahydroazulene core may interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is unique due to the presence of two aldehyde groups and multiple methyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.

Properties

CAS No.

50656-61-6

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,8aS)-2,2,8-trimethyl-3,3a,6,8a-tetrahydro-1H-azulene-5,6-dicarbaldehyde

InChI

InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h4-5,8-9,11-12,14H,6-7H2,1-3H3/t11-,12?,14-/m1/s1

InChI Key

HIQBNLOFFXWCPW-YXHCSQSYSA-N

Isomeric SMILES

CC1=CC(C(=C[C@H]2[C@@H]1CC(C2)(C)C)C=O)C=O

Canonical SMILES

CC1=CC(C(=CC2C1CC(C2)(C)C)C=O)C=O

Origin of Product

United States

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